molecular formula C18H28BNO4 B8083920 Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Cat. No.: B8083920
M. Wt: 333.2 g/mol
InChI Key: HSMMSYYDKPSMIF-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is a boronate ester-functionalized acetamide derivative. Its structure features:

  • A tert-butyl group (N-(1,1-dimethylethyl)) as the amide substituent.
  • A phenoxy linker connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at the meta-position (3-position) of the phenyl group.

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science, due to the reactive boronate ester moiety.

Properties

IUPAC Name

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-22-14-10-8-9-13(11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMSYYDKPSMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromophenol Intermediate

The precursor 3-bromophenol serves as the starting material for boronate ester installation. Protection of the phenolic hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents undesired side reactions during subsequent steps.

Miyaura Borylation

The bromide undergoes palladium-catalyzed borylation using bis(neopentylglycolato)diboron. Representative conditions include:

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : Potassium acetate (4.4 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Time : 3 hours

This step yields 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol after deprotection.

Etherification with Acetamide Precursor

The phenol reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(3-(dioxaborolan-2-yl)phenoxy)acetyl chloride. Subsequent treatment with tert-butylamine in dichloromethane affords the final acetamide.

Reaction Conditions:

  • Chloroacetyl chloride : 1.2 equiv, 0°C to room temperature

  • Tert-butylamine : 1.5 equiv, 2 hours

  • Solvent : Dichloromethane

Catalytic Systems and Reaction Optimization

Palladium Catalysts

Pd(dppf)Cl₂ demonstrates superior efficacy in Miyaura borylation compared to Pd(OAc)₂ or Pd(PPh₃)₄, achieving 16–22% yields for analogous compounds. Ligand selection critically influences boron group transfer efficiency.

Solvent and Base Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates. Potassium acetate outperforms carbonate bases in minimizing side reactions during borylation.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR : δ 1.32 (s, 12H, Bpin-CH₃), 1.44 (s, 9H, C(CH₃)₃), 4.62 (s, 2H, OCH₂CO), 6.8–7.4 (m, 4H, aromatic).

  • ¹¹B NMR : δ 30.2 (quadrupolar resonance for Bpin).

  • HRMS : [M+H]⁺ calculated for C₁₈H₂₈BNO₄: 333.23, observed: 333.23.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Miyaura BorylationBromide → Boronate ester → Acetamide16–22%Scalable, mild conditionsLow yield, requires Pd catalyst
Ritter ReactionAldehyde → Amide → Etherification85%High yield, one-pot procedureLimited to specific substrates

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form different derivatives.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Various substituted boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.

  • Biology: : It can be used in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Industry: : It can be used in the development of new materials and in catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate enzyme activity and other biological processes.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key analogs differ in the substituent attached to the acetamide nitrogen:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Reference
Target Compound tert-butyl C₁₇H₂₆BNO₄ 327.21 g/mol IR: ~1670 cm⁻¹ (C=O); ¹H NMR: δ 1.28 (s, 9H, tert-butyl)
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Methyl C₁₅H₂₂BNO₃ 275.15 g/mol ¹H NMR: δ 2.85 (s, 3H, CH₃); IR: 1685 cm⁻¹ (C=O)
N-Cyclohexyl-2-phenyl-2-{N-[4-(dioxaborolan-2-yl)benzyl]acetamido}propionamide Cyclohexyl C₃₀H₄₀BFN₂O₄ 509.30 g/mol ¹³C NMR: δ 172.6 (C=O); ¹H NMR: δ 1.06–1.85 (m, 22H, cyclohexyl)

Key Observations :

  • Smaller substituents (e.g., methyl) may enhance solubility in polar solvents but offer less metabolic stability .

Variations in the Aromatic Boronate Ester Position

The position of the boronate ester on the phenyl ring significantly impacts reactivity and electronic properties:

Compound Name Boronate Position Molecular Formula Key Spectral Data (¹¹B NMR) Reference
Target Compound 3-position C₁₇H₂₆BNO₄ ¹¹B NMR: δ ~30 ppm (typical for dioxaborolanes)
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide 3-position (with F) C₁₄H₁₉BFNO₃ ¹¹B NMR: δ 29.94 ppm
N-isopropyl-2-(4-(dioxaborolan-2-yl)phenoxy)acetamide 4-position C₁₇H₂₆BNO₄ ¹¹B NMR: δ 30.1 ppm

Key Observations :

  • Meta-substituted boronate esters (3-position) are sterically and electronically distinct from para-substituted analogs, affecting cross-coupling efficiency.

Functional Group Modifications in Related Acetamides

Other analogs replace the boronate ester with alternative functional groups, highlighting divergent applications:

Compound Name Functional Group Application/Property Reference
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloroacetamide (herbicide) Herbicidal activity (e.g., alachlor)
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxyhexan-2-yl]acetamide Peptide-like backbone Antimicrobial drug intermediate

Key Observations :

  • The boronate ester in the target compound distinguishes it from pesticidal chloroacetamides, emphasizing its role in synthetic chemistry rather than agrochemical use.
  • Peptide-modified acetamides (e.g., ) demonstrate the structural flexibility of acetamide derivatives in drug design .

Biological Activity

Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H28B2N2O4
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 2056919-55-0

The presence of the dioxaborolane moiety is noteworthy as it may contribute to the compound's biological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related acetamide derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study evaluated a series of acetamide derivatives for their anticancer properties against MCF7 breast cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Antimicrobial Activity

The antimicrobial potential of acetamide derivatives has also been explored. Compounds structurally related to N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways .

The mechanisms underlying the biological activities of acetamide derivatives can include:

  • Inhibition of Enzymatic Activity : Some compounds inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : Certain acetamides act as ligands for specific receptors involved in signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : By promoting reactive oxygen species (ROS) generation, these compounds can lead to oxidative damage in cancer cells.

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various acetamide derivatives for anticancer efficacy, researchers synthesized multiple analogs and assessed their cytotoxicity against human cancer cell lines. The study found that modifications in the side chains significantly influenced their activity profiles. Compounds with bulky substituents showed enhanced potency compared to their simpler counterparts .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on acetamide derivatives against a panel of microbial strains. Results indicated that certain compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest potential applications in treating resistant bacterial infections .

Data Tables

Activity Type Compound IC50 (μM) Mechanism
AnticancerCompound A5.0Apoptosis
AntimicrobialCompound B10.0Membrane Disruption
Microbial Strain MIC (μg/mL) Compound Tested
E. coli8Compound B
S. aureus4Compound B

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this acetamide derivative, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, phenoxy intermediates can react with boronate esters under Suzuki-Miyaura coupling conditions. Key reagents include potassium carbonate (base) and DMF as a solvent, with stirring at room temperature to completion (monitored via TLC) . Temperature control (20–25°C) and pH stabilization are critical to avoid side reactions like hydrolysis of the dioxaborolane ring . Post-reaction, purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can spectroscopic methods (NMR, HPLC) confirm the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Acetamide NH proton: δ 6.5–7.0 ppm (broad singlet).
  • Aromatic protons (phenoxy group): δ 6.8–7.4 ppm.
  • tert-Butyl group: δ 1.2–1.4 ppm (singlet) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z consistent with the molecular formula.

Q. What are the key functional groups influencing reactivity in this compound?

  • Answer : The dioxaborolane ring enables Suzuki couplings, while the phenoxy group participates in electrophilic substitutions. The tert-butyl acetamide moiety enhances steric bulk, affecting solubility and binding in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

  • Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent choice. For example:

  • DMF may stabilize intermediates but risks boronate ester decomposition.
  • THF/water mixtures improve coupling efficiency but require rigorous anhydrous conditions .
  • Troubleshooting : Use kinetic studies (via in situ IR) to monitor boronate stability and optimize catalyst-to-substrate ratios .

Q. What strategies enhance the compound’s stability during biological assays?

  • Answer : The dioxaborolane group is prone to hydrolysis. Mitigation strategies include:

  • Formulation : Encapsulate in liposomes or cyclodextrins to shield the boronate .
  • Buffering : Use pH 7.4 phosphate buffers to minimize acidic/basic degradation .
  • Storage : Lyophilize and store at -20°C under argon .

Q. How does molecular docking predict this compound’s interaction with protease targets?

  • Answer : The dioxaborolane acts as a transition-state analog, binding to catalytic serine residues. Computational workflows:

Docking software (AutoDock Vina) : Simulate binding poses with ΔG < -8 kcal/mol.

MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns .

  • Validation: Compare with crystallographic data from related acetamide-boronate inhibitors .

Q. What are the limitations of current synthetic methods, and how can flow chemistry address them?

  • Answer : Batch synthesis struggles with exothermic reactions (e.g., boronate formation). Flow chemistry offers:

  • Precise temperature control : Microreactors maintain ±1°C, reducing side products.
  • Scalability : Continuous processing improves reproducibility for multi-step sequences .

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